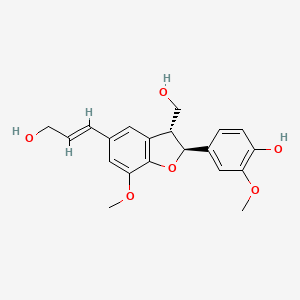

(+)-Dehydrodiconiferyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(2S,3R)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+/t15-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSXBOZNRPQEON-LNFBDUAVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of + Dehydrodiconiferyl Alcohol and Its Derivatives

Plant Kingdom Sources and Isolation

The isolation of (+)-dehydrodiconiferyl alcohol and its derivatives from terrestrial plants has been a subject of phytochemical research, revealing its distribution in several families.

This compound and its related compounds have been successfully isolated from a variety of plant species. In Cucurbita moschata (pumpkin), dehydrodiconiferyl alcohol was isolated from a water-soluble extract of the dried stems. acs.orgnih.gov The isolation process involved crushing the stems, extracting them with boiling water, and then performing a sequential solvent extraction using n-hexane, chloroform, ethyl acetate, and n-butyl alcohol. nih.gov

While the prompt specifically mentions this compound, it is important to note that its enantiomer, (-)-dehydrodiconiferyl alcohol, has been isolated from the stem bark of Aglaia foveolata. nih.gov Other species found to contain dehydrodiconiferyl alcohol or its derivatives include Silybum marianum (milk thistle) and Codonopsis pilosula. nih.govmedchemexpress.com A glucoside derivative, dehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside, has been isolated from the root of Ligusticopsis wallichiana. chemfaces.com

Table 1: Botanical Sources of Dehydrodiconiferyl Alcohol and its Derivatives

| Botanical Species | Common Name | Compound Isolated | Plant Part |

|---|---|---|---|

| Cucurbita moschata | Pumpkin | Dehydrodiconiferyl alcohol | Stems acs.orgnih.gov |

| Aglaia foveolata | - | (-)-Dehydrodiconiferyl alcohol | Stem Bark nih.gov |

| Linum usitatissimum | Flax | Dehydrodiconiferyl alcohol-4-β-D-glucoside | Cell Suspensions researchgate.net |

| Ligusticopsis wallichiana | - | Dehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside | Roots chemfaces.com |

| Silybum marianum | Milk Thistle | Dehydrodiconiferyl alcohol | - medchemexpress.com |

| Allium sativum (Aged) | Garlic | (+)-(2S,3R)-Dehydrodiconiferyl alcohol | Bulb (Aged Extract) acs.orgnih.gov |

| Vinca rosea | Madagascar Periwinkle | Dehydrodiconiferyl alcohol glucosides | Tumor Cells pnas.org |

| Nicotiana tabacum | Tobacco | Dehydrodiconiferyl alcohol glucosides | Pith and Callus Cells pnas.org |

The distribution of this compound and its derivatives is specific to certain tissues and organs within the plant. As noted, it has been prominently isolated from the stems of Cucurbita moschata. acs.orgnih.gov In other plants, different parts have been found to be sources of this or related compounds. For example, the roots of Ligusticopsis wallichiana are the source of its glucoside derivative. chemfaces.com Similarly, the enantiomeric form, (-)-dehydrodiconiferyl alcohol, is found in the stem bark of Aglaia foveolata. nih.gov Research on Cucurbita moschata indicates that natural phenolic compounds, the class to which dehydrodiconiferyl alcohol belongs, can be found in the stems, leaves, flowers, and fruits. scitepress.org

Accumulation Patterns in Plant Cell and Tissue Cultures

Plant cell and tissue cultures provide a controlled environment to study the biosynthesis and accumulation of secondary metabolites. Cell suspension cultures of Linum usitatissimum (flax) have been shown to accumulate substantial amounts of dehydrodiconiferyl alcohol-4-β-D-glucoside (DCG), with yields reported up to 47.7 mg per gram of dry weight. researchgate.net Interestingly, this neolignan was abundant in the cell cultures, whereas lignans (B1203133) typically found in flaxseed were barely detectable. researchgate.net Further studies on immobilized L. usitatissimum cell suspensions showed that immobilization could enhance DCG production to as high as 60.0 mg per gram of dry weight, although it depressed cell growth. researchgate.net A notable advantage of the immobilized system was the release of DCG into the culture medium, which could simplify its recovery. researchgate.net

Dehydrodiconiferyl alcohol glucosides have also been studied extensively in tobacco (Nicotiana tabacum) and Vinca rosea cell cultures. pnas.org These compounds were first isolated from transformed Vinca rosea tumor cells and were found to accumulate in actively dividing tobacco cells. pnas.org Their concentrations in tobacco pith cells were observed to increase significantly upon exposure to cytokinin, a plant growth hormone. pnas.org This suggests a potential link between cytokinin activity and the accumulation of these specific glucosides in cell cultures. pnas.org

Table 2: Accumulation of Dehydrodiconiferyl Alcohol Derivatives in Plant Cell Cultures

| Plant Species | Culture Type | Derivative | Accumulation Findings |

|---|---|---|---|

| Linum usitatissimum | Free and Immobilized Cell Suspensions | Dehydrodiconiferyl alcohol-4-β-D-glucoside (DCG) | Up to 60.0 mg/g dry weight in immobilized cultures. researchgate.net |

| Nicotiana tabacum | Pith and Callus Cells | Dehydrodiconiferyl alcohol glucosides | Concentration increases significantly after cytokinin exposure. pnas.org |

| Vinca rosea | Transformed Tumor Cells | Dehydrodiconiferyl alcohol glucosides | Identified as endogenous factors that promote cell division. pnas.org |

Identification in Food Components (e.g., coffee, green vegetables)

Investigations into the composition of various foods have led to the identification of this compound in certain dietary items. One of the most well-documented sources is aged garlic extract (Allium sativum). acs.orgnih.gov Through activity-guided fractionation, (+)-(2S,3R)-dehydrodiconiferyl alcohol was identified as one of the major antioxidant compounds in this extract. acs.org The aging process of garlic, which involves soaking it in an aqueous ethanol (B145695) solution for over 10 months, facilitates the formation of this and other unique compounds. nih.govscirp.org

While dehydrodiconiferyl alcohol has been isolated from the stems of Cucurbita moschata, the leaves of this plant are also consumed as a green vegetable in many parts of the world. nih.govfrontiersin.org Studies on pumpkin leaves have confirmed the presence of a variety of phenolic compounds, although dehydrodiconiferyl alcohol has not been explicitly identified in the leaves to date. scitepress.orgfrontiersin.org Given its presence in other parts of the plant, it is plausible that it may also be present in the leaves.

Current research on the chemical composition of coffee beans, both green and roasted, has identified a wide array of bioactive compounds, including numerous phenolic acids like chlorogenic acids, as well as caffeine (B1668208) and trigonelline. nih.govnih.govmdpi.com However, based on available scientific literature, this compound has not been reported as a constituent of coffee.

Biosynthetic Pathways and Enzymology of + Dehydrodiconiferyl Alcohol

Precursors and Early Pathway Steps

The formation of (+)-dehydrodiconiferyl alcohol is fundamentally dependent on the availability of its monomeric precursor, coniferyl alcohol, which is synthesized via the phenylpropanoid pathway.

This compound is a dimeric compound formed through the oxidative coupling of two coniferyl alcohol molecules. nih.govthieme-connect.com Coniferyl alcohol is a monolignol, a class of aromatic alcohols that are the primary building blocks of lignin (B12514952) and lignans (B1203133). wikipedia.org The dimerization process is initiated by the one-electron oxidation of the phenolic hydroxyl group of coniferyl alcohol, which generates phenoxy radicals. researchgate.netresearchgate.net These highly reactive radical intermediates then couple to form a covalent bond, leading to the formation of dehydrodiconiferyl alcohol and other dimeric products. researchgate.net In the absence of stereochemical control, this radical coupling would result in a mixture of different isomers. oup.com The biosynthesis of this compound is therefore not just a matter of precursor availability but also of precise enzymatic control over the coupling reaction.

Coniferyl alcohol is a downstream product of the general phenylpropanoid pathway, a major route in plant secondary metabolism that produces a wide array of phenolic compounds, including flavonoids, coumarins, and the precursors for lignin and lignans. frontiersin.orgfrontiersin.orgnih.gov This pathway originates from the aromatic amino acid L-phenylalanine. frontiersin.org A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, a central intermediate that stands at a branch point for various metabolic routes. nih.gov The subsequent steps involve a sequence of hydroxylations, methylations, and reductions to convert p-coumaroyl-CoA into coniferyl alcohol. This intricate pathway ensures a regulated supply of monolignols for the synthesis of complex polymers like lignin and specific dimers such as this compound. researchgate.net

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |

| 2 | trans-Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |

| 4 | p-Coumaroyl-CoA | Cinnamoyl-CoA reductase (CCR) | Coniferaldehyde |

| 5 | Coniferaldehyde | Cinnamyl alcohol dehydrogenase (CAD) | Coniferyl alcohol |

Post-Dimerization Modifications and Glycosylation

Following the oxidative dimerization of two coniferyl alcohol monomers to form this compound, the molecule can undergo further modification, most notably glycosylation. This process involves the attachment of a sugar moiety, typically glucose, to the aglycone, which alters its chemical properties, such as solubility, stability, and biological activity.

The biosynthesis of dehydrodiconiferyl alcohol glucosides is a critical subsequent step after the initial dimerization. Research has shown this to be a direct, two-step pathway from the precursor: the dimerization of coniferyl alcohol via a soluble intracellular peroxidase, followed by the glycosylation of the resulting dehydrodiconiferyl alcohol. nih.gov These compounds, specifically dehydrodiconiferyl alcohol glucosides A and B, have been identified in plant cell cultures of Vinca rosea (rosy periwinkle) and Nicotiana tabacum (tobacco). nih.gov

In tobacco pith cells, the concentration of these glucosides was observed to increase by approximately two orders of magnitude upon exposure to cytokinins, indicating a hormonal influence on their biosynthesis. nih.gov The control of the glucoside concentration appears to be primarily managed by the limited availability of the coniferyl alcohol precursor, as the breakdown of the glucosides themselves is very slow. nih.gov

Further studies using cell suspension cultures of Linum usitatissimum (flax) have demonstrated the significant accumulation of dehydrodiconiferyl alcohol-4-β-D-glucoside (DCG). The production of this neolignan is heavily influenced by the balance of phytohormones in the culture medium. Research has shown that different combinations and concentrations of auxins (like NAA) and cytokinins (like BAP) can modulate both cell growth and the yield of DCG, highlighting the role of hormonal signaling in regulating the formation of these glucosides.

Table 1: Effect of Phytohormone Balance on Dehydrodiconiferyl Alcohol-4-β-D-Glucoside (DCG) Production in Linum usitatissimum Cell Cultures

| Culture Medium | NAA (mg L-1) | BAP (mg L-1) | Resulting Biomass (g DW/flask) | Notes on DCG Production |

|---|---|---|---|---|

| FMA | 0.5 | 0 | 0.22 | Slow biomass increase. |

| LuR | 1.0 | 0 | 0.54 | Highest biomass obtained after 15 days. |

| Lu1 | 0.5 | 0.5 | 0.37 | Fast initial growth, but lower final biomass than LuR medium. |

The enzymatic glycosylation of this compound is catalyzed by UDP-glycosyltransferases (UGTs), a large and diverse superfamily of enzymes that transfer a glycosyl group from an activated nucleotide sugar, such as UDP-glucose, to an acceptor molecule. frontiersin.orgnih.gov While the glycosylation of dehydrodiconiferyl alcohol is a known metabolic step, the specific UGTs responsible for this reaction have not yet been definitively isolated and characterized.

However, extensive research on UGTs involved in the broader lignan (B3055560) biosynthetic pathway provides significant insight into the potential characteristics of these enzymes. Plant UGTs are known to contain a conserved 44-amino acid C-terminal sequence known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is crucial for binding the UDP-sugar donor. frontiersin.org

Studies on the medicinal plant Isatis indigotica have led to the characterization of several UGTs involved in the glycosylation of other lignans, which share coniferyl alcohol as a common precursor. frontiersin.orgnih.gov These enzymes exhibit distinct, though sometimes overlapping, substrate specificities. For instance, recombinant UGTs from I. indigotica have demonstrated the ability to glycosylate various lignan aglycones, including pinoresinol (B1678388) and lariciresinol (B1674508), and in some cases, the monomer coniferyl alcohol itself. frontiersin.org This suggests that the UGT acting on dehydrodiconiferyl alcohol would likely belong to the same family and share key catalytic features, but possess a substrate-binding pocket specifically adapted to accommodate the larger, dimerized structure.

Table 2: Characterization of Lignan-Related UDP-Glycosyltransferases (UGTs) from Isatis indigotica

| Enzyme | Primary Substrate(s) in planta | Primary Biosynthetic Product(s) | Key Findings |

|---|---|---|---|

| IiUGT71B5a | Coniferyl alcohol | Coniferin | Primarily participates in the glycosylation of the monomer precursor, not downstream lignans. nih.gov |

| IiUGT1 | Pinoresinol | Pinoresinol diglucoside | Plays a specific role in the glycosylation of the initial lignan dimer, pinoresinol. nih.gov |

| IiUGT4 | Lariciresinol | Lariciresinol glycosides | Responsible for the glycosylation of lariciresinol and is dominant in the biosynthesis of antiviral lignan glycosides in the plant. nih.gov |

Genetic Regulation of Biosynthetic Enzymes

The production of this compound and its glucosides is not regulated by a single gene but is controlled through a complex transcriptional network that governs the entire phenylpropanoid pathway. The primary point of regulation is the supply of the precursor, coniferyl alcohol. nih.gov The genes encoding the enzymes for monolignol biosynthesis, from phenylalanine ammonia-lyase (PAL) to cinnamyl alcohol dehydrogenase (CAD), are subject to sophisticated spatial, temporal, and developmental control. frontiersin.orgfrontiersin.org

A key feature of this regulation is the presence of AC elements, specific DNA motifs rich in adenosine (B11128) and cytosine, within the promoter regions of many lignin and lignan biosynthetic genes. frontiersin.org These elements serve as binding sites for specific families of transcription factors that orchestrate gene expression. A hierarchical model of regulation has been established, which includes:

Master Transcriptional Switches: These are often members of the NAC (NAM, ATAF, and CUC) domain family of transcription factors. They act as high-level regulators that activate the entire secondary cell wall biosynthesis program, including the lignin pathway.

Secondary Regulators: MYB transcription factors are prominent secondary regulators that are activated by the NAC master switches. These MYB proteins bind directly to the AC elements in the promoters of the structural biosynthetic genes (e.g., PAL1, C4H, 4CL1, CCR1, CAD6), thereby turning on the production of the necessary enzymes. frontiersin.org

This transcriptional cascade is modulated by various internal and external signals. Hormones play a crucial role; for example, abscisic acid (ABA) signaling has been shown to be highly associated with the upregulation of the phenylpropanoid pathway and lignan biosynthesis during fruit development in Schisandra chinensis. nih.gov Furthermore, other signaling molecules such as hydrogen peroxide (H₂O₂), nitric oxide (NO), and cytosolic calcium (Ca²⁺) have been implicated in the regulation of lignan biosynthetic gene expression in response to elicitors like putrescine in Linum album cell cultures. nih.govresearchgate.net This intricate regulatory system ensures that the production of coniferyl alcohol, and consequently this compound, is tightly coordinated with the plant's developmental needs and environmental conditions.

Catabolism and Biodegradation of + Dehydrodiconiferyl Alcohol

Microbial Degradation Pathways

Microorganisms, particularly soil bacteria, play a crucial role in the degradation of lignin-derived compounds like (+)-Dehydrodiconiferyl alcohol. These organisms have developed specific catabolic pathways to break down its complex structure.

Sphingobium sp. strain SYK-6 is a well-studied bacterium capable of degrading a wide variety of lignin-derived biaryls, including dehydrodiconiferyl alcohol (DCA). nih.gov This bacterium can utilize DCA as its sole source of carbon and energy. nih.gov The catabolic pathway in SYK-6 is a multi-step process involving several enzymatic reactions and intermediate compounds.

The degradation begins with the oxidation of the alcohol group in the B-ring side chain of the DCA molecule. researchgate.netresearchgate.net This initial step is followed by the oxidation of the alcohol group on the A-ring side chain. nih.govresearchgate.net The resulting dicarboxylic compound then undergoes decarboxylation and a spontaneous ether cleavage of the coumaran ring, which produces a stilbene-type compound. researchgate.net This stilbene (B7821643) intermediate is then subjected to cleavage of its interphenyl double bond, breaking the compound into smaller aromatic molecules, vanillin (B372448) and 5-formylferulate, which can then enter the central metabolism of the bacterium. researchgate.netffpri.go.jp

Enzymatic Mechanisms in Catabolism

The breakdown of this compound is facilitated by a series of highly specific enzymes. These biocatalysts drive the sequential transformation of the parent compound into simpler molecules.

Within Sphingobium sp. strain SYK-6, two key enzymes involved in the catabolism of DCA intermediates belong to the Glucose-Methanol-Choline (GMC) oxidoreductase family. nih.govresearchgate.net These membrane-associated enzymes, named PhcC and PhcD, are essential for the oxidation of the intermediate 3-(2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl) acrylic acid (DCA-C). nih.govresearchgate.net

The process is notably enantioselective. PhcC is essential for the conversion of the (+)-enantiomer of DCA-C, while PhcD is required for the conversion of the (-)-enantiomer. nih.govresearchgate.net These enzymes catalyze the specific oxidation of DCA-C into its corresponding dicarboxylic derivative. nih.gov Research indicates that PhcC and PhcD utilize ubiquinone derivatives as electron acceptors, suggesting that their catalytic activity is coupled to the bacterium's respiratory chain. nih.govresearchgate.net

The initial steps in the DCA degradation pathway are catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). researchgate.netffpri.go.jp Aryl alcohol dehydrogenases are a class of oxidoreductases that act on the CH-OH group of aromatic alcohols, using NAD+ or NADP+ as an acceptor. wikipedia.orgenzyme-database.org In the context of DCA catabolism in Sphingobium sp. SYK-6, these enzymes are responsible for the initial oxidation of the alcohol groups on the side chains of the molecule. researchgate.netffpri.go.jp

Later in the pathway, after the formation of the stilbene-type intermediate DCA-S, another type of oxidase plays a critical role. Lignostilbene α,β-dioxygenases (LSDs) are iron-dependent enzymes that catalyze the cleavage of the interphenyl double bond of stilbene derivatives. researchgate.net In SYK-6, the specific isozyme LsdD has been identified as having a critical role in the cleavage of DCA-S, which yields 5-formylferulate and vanillin. ffpri.go.jpconsensus.app

Table 1: Key Enzymes in this compound Degradation in Sphingobium sp. strain SYK-6

| Enzyme | Family | Function | Substrate | Product |

|---|---|---|---|---|

| Aryl Alcohol Dehydrogenases (ADHs) | Oxidoreductase | Initial oxidation of alcohol groups | Dehydrodiconiferyl alcohol | Corresponding aldehyde |

| Aldehyde Dehydrogenases (ALDHs) | Oxidoreductase | Oxidation of aldehyde groups | Aldehyde intermediate | DCA-C |

| PhcC | Glucose-Methanol-Choline (GMC) Oxidoreductase | Enantiospecific oxidation of A-ring side chain | (+)-DCA-C | DCA-CC |

| PhcD | Glucose-Methanol-Choline (GMC) Oxidoreductase | Enantiospecific oxidation of A-ring side chain | (-)-DCA-C | DCA-CC |

| PhcF / PhcG | Decarboxylase | Enantiospecific decarboxylation of A-ring side chain | DCA-CC | DCA-S |

Characterization of Degradation Intermediates

The stepwise degradation of this compound by Sphingobium sp. strain SYK-6 results in the formation of several distinct chemical intermediates. The characterization of these molecules has been crucial for elucidating the complete catabolic pathway.

The primary intermediates that have been identified are:

3-(2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl) acrylic acid (DCA-C) : This compound is the result of the initial oxidation of the B-ring side chain of DCA. researchgate.netffpri.go.jp

5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate (DCA-CC) : Formed by the subsequent oxidation of the A-ring side chain of DCA-C. nih.govresearchgate.netffpri.go.jp

3-(4-hydroxy-3-(4-hydroxy-3-methoxystyryl)-5-methoxyphenyl)acrylate (DCA-S) : A stilbene-type compound produced after the decarboxylation of DCA-CC. nih.govresearchgate.netffpri.go.jp

The breakdown of DCA-S yields two smaller molecules, vanillin and 5-formylferulate , which are then further metabolized by the bacterium. researchgate.netffpri.go.jp

Table 2: Degradation Intermediates of this compound

| Intermediate Compound Name | Abbreviation | Description |

|---|---|---|

| 3-(2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl) acrylic acid | DCA-C | Product of the initial oxidation of the B-ring side chain. |

| 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate | DCA-CC | Dicarboxylic acid derivative formed from the oxidation of DCA-C. |

| 3-(4-hydroxy-3-(4-hydroxy-3-methoxystyryl)-5-methoxyphenyl)acrylate | DCA-S | Stilbene-type compound formed after decarboxylation of DCA-CC. |

| Vanillin | - | One of the final products from the cleavage of DCA-S. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl) acrylic acid |

| 5-(2-carboxyvinyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate |

| 3-(4-hydroxy-3-(4-hydroxy-3-methoxystyryl)-5-methoxyphenyl)acrylate |

| 5-Formylferulate |

Stereoselective Synthesis and Chemical Modifications of + Dehydrodiconiferyl Alcohol

Total Synthesis Strategies

The complete laboratory synthesis of (+)-dehydrodiconiferyl alcohol requires precise control over the formation of its chiral centers to ensure the correct stereoisomer is produced. Various strategies have been employed to achieve this, utilizing stereoselective reactions, chiral auxiliaries, and common starting materials.

Enantioselective and Diastereoselective Methods

Achieving the correct trans configuration of the dihydrobenzofuran ring is a primary challenge in the synthesis of this compound. One successful approach involves a rhodium-catalyzed intramolecular C-H insertion reaction. This method can be doubly asymmetric, employing both a chiral auxiliary and a chiral catalyst to guide the formation of the desired trans-disubstituted dihydrobenzofuran core. While this C-H insertion method is effective, other strategies like the Evans aldol (B89426) reaction have also been utilized to establish the stereochemistry with high control.

Another key method is the diastereoselective aldol condensation, which creates the crucial carbon-carbon bond while setting the relative stereochemistry of the adjacent hydroxyl and aryl groups. For example, Evans' diastereoselective aldol condensation has been successfully applied to construct the core structure of the molecule with high stereocontrol.

Utilization of Chiral Auxiliaries

Chiral auxiliaries are temporary, optically active molecules that are attached to a substrate to direct a chemical reaction towards a specific stereochemical outcome. Once the desired stereocenter is created, the auxiliary is removed. In the synthesis of this compound, several chiral auxiliaries have proven effective.

For instance, in biomimetic oxidative coupling reactions, chiral auxiliaries attached to a precursor like ferulic acid can induce enantioselectivity. The use of Oppolzer's (+)-2,10-camphorsultam as an auxiliary has achieved high enantiomeric excess in the formation of the β-5 dimer, a key intermediate. Similarly, ethyl-(S)-alaninate has been used as a chiral auxiliary substituent to achieve a diastereomeric excess of 65% in the dimerization of a ferulic acid amide, which can then be converted to optically pure dehydrodiconiferyl alcohol. In rhodium-catalyzed C-H insertion reactions, (R)-mandelic acid piperidine (B6355638) amide has been employed as a chiral auxiliary to influence the stereochemical course of the cyclization.

| Chiral Auxiliary | Reaction Type | Key Outcome |

|---|---|---|

| Oppolzer's (+)-2,10-camphorsultam | Oxidative Coupling | High enantiomeric excess (up to 84%) |

| Ethyl-(S)-alaninate | Oxidative Coupling | Diastereomeric excess of 65% |

| (R)-mandelic acid piperidine amide | C-H Insertion | Stereocontrol in dihydrobenzofuran ring formation |

| Evans' Oxazolidinone | Aldol Condensation | High diastereoselectivity |

Synthetic Routes from Common Precursors (e.g., Vanillin)

Vanillin (B372448), an abundant and inexpensive compound derived from lignin (B12514952), serves as a practical starting point for the synthesis of this compound. The synthetic pathway involves converting vanillin into a more direct precursor, such as coniferyl alcohol or ferulic acid.

A typical route begins with the conversion of vanillin to ferulic acid. This can be followed by a reduction step, for instance using Diisobutylaluminium hydride (DIBAL-H), to yield coniferyl alcohol. This coniferyl alcohol can then be used in biomimetic dimerization reactions to form dehydrodiconiferyl alcohol. This approach leverages a readily available bio-based feedstock to access the complex neolignan structure.

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to replicate the natural formation of compounds. In plants, this compound is formed through the enzyme-catalyzed oxidative coupling of two coniferyl alcohol molecules. This process can be mimicked in the laboratory using enzymes like laccase or horseradish peroxidase (HRP) in the presence of an oxidant such as hydrogen peroxide or oxygen.

The reaction proceeds via the formation of phenoxy radicals from coniferyl alcohol. These radicals then couple in various ways, with the β-5 linkage being the one that forms the dehydrodiconiferyl alcohol structure. researchgate.net While this method effectively produces the core structure, controlling the stereoselectivity is a major challenge, as radical coupling without enzymatic control often leads to a racemic mixture (an equal mix of both enantiomers). However, when combined with chiral auxiliaries on the coniferyl alcohol precursor, this method can be rendered enantioselective. researchgate.net The reaction conditions, such as pH, can also influence the distribution of different linkage types (e.g., β-5, β-O-4, β-β). researchgate.net

| Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Total Synthesis (e.g., C-H Insertion) | Multi-step chemical route from simple precursors. | High stereocontrol possible; versatile for analogue synthesis. | Often requires long synthetic sequences and complex reagents. |

| Biomimetic Synthesis | Enzyme-catalyzed oxidative coupling of coniferyl alcohol. | Mimics natural pathway; uses milder conditions. | Controlling stereoselectivity can be difficult, leading to racemic products. |

Semi-Synthesis and Derivatization

Semi-synthesis involves the chemical modification of a naturally occurring compound. This approach is particularly useful for creating derivatives that may have altered biological properties or for studying structure-activity relationships.

Synthesis of Glucosylated Derivatives

The glucosylated form of dehydrodiconiferyl alcohol, known as dehydrodiconiferyl alcohol glucoside (DCG), is a significant natural derivative. The semi-synthesis of this compound can be achieved through chemical glycosylation. A common method involves a coupling reaction between a protected form of dehydrodiconiferyl alcohol and a protected glucose derivative. pnas.org

Specifically, diacetoxy-dehydrodiconiferyl alcohol can be reacted with acetobromo-α-D-glucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide). pnas.org This coupling is followed by a deacetylation step to remove the protecting acetyl groups from both the aglycone and the sugar moiety, yielding the final dehydrodiconiferyl alcohol glucoside. pnas.org In nature, this process occurs in two steps: the dimerization of coniferyl alcohol by a peroxidase, followed by a glycosylation step. nih.govoup.com

Preparation of Other Ester and Ether Analogues

The synthesis of ester and ether analogues of this compound can be achieved through standard chemical transformations targeting the hydroxyl groups of the parent molecule. These modifications are instrumental in exploring the structure-activity relationships and modulating the physicochemical properties of the compound.

Ester analogues are commonly prepared by reacting the alcohol functional groups with various acylating agents. For instance, eugenol, a related phenylpropanoid, has been used as a model for the synthesis of esters through reaction with a range of acyl chlorides in the presence of a base like triethylamine. This methodology can be extrapolated to the hydroxyl groups of this compound to yield the corresponding esters. A specific example of esterification involves the acetylation of dehydrodiconiferyl alcohol (DDC) using acetic anhydride (B1165640) and pyridine, which results in the peracetylated product, triacetoxy-dehydrodiconiferyl alcohol. nih.gov

Ether analogues, on the other hand, are typically synthesized by reacting the phenolic or alcoholic hydroxyl groups with alkylating agents. The preparation of benzyl (B1604629) ethers from eugenol, for example, is accomplished by treatment with benzyl halides and a weak base such as potassium carbonate in an appropriate solvent like anhydrous acetone. researchgate.net This general approach can be adapted to synthesize ether derivatives of this compound. A notable example of an ether analogue is the glycoside derivative, dehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside. Its synthesis involves the coupling of diacetoxy-dehydrodiconiferyl alcohol with acetobromo-α-D-glucose, followed by a deacetylation step to yield the final glucoside. nih.gov

Synthesis of Reduced and Oxidized Forms

The synthesis of reduced and oxidized forms of this compound is crucial for investigating the biological significance of the oxidation state of the propenyl side chain and the hydroxymethyl group.

Reduced Forms:

The most common reduced form of this compound is dihydrodehydrodiconiferyl alcohol, where the double bond of the propenyl side chain is saturated. The synthesis of (rac)-trans-dihydrodehydrodiconiferyl alcohol has been achieved through a concise route involving a Rhodium-catalyzed intramolecular C-H insertion. rsc.org Another approach to a reduced form involves the reduction of ester or amide precursors. For example, the reduction of the main diastereomer of a β-5 dimer of a ferulic acid amide with lithium borohydride (B1222165) (LiBH₄) yields optically pure dehydrodiconiferyl alcohol. researchgate.net Similarly, the dehydrodiferulate ester can be reduced to dehydrodiconiferyl alcohol using diisobutylaluminum hydride (DIBAL-H) in anhydrous toluene. nih.gov

Oxidized Forms:

The synthesis of oxidized forms of this compound can be approached by starting with precursors that are already in a higher oxidation state. A common starting material for the synthesis of dehydrodiconiferyl alcohol and its analogues is vanillin, which contains an aldehyde group. A synthetic route starting from vanillin involves a carbon extension followed by a Horner-Wadsworth-Emmons reaction, a biomolecular radical coupling reaction, and finally a reduction step with DIBAL-H to obtain dehydrodiconiferyl alcohol. koreascience.kr In this synthesis, the intermediate compounds prior to the final reduction step represent oxidized forms of the target molecule. For instance, the aldehyde intermediate resulting from the radical coupling reaction is an oxidized analogue. The catabolism of dehydrodiconiferyl alcohol in Sphingobium sp. strain SYK-6 also provides insight into oxidized forms, where it is converted to intermediates such as 5-formylferulate and vanillin. consensus.app

Structure-Activity Relationship Studies (SAR) in Synthetic Analogues

Structure-activity relationship (SAR) studies of synthetic analogues of dehydrodiconiferyl alcohol are essential for understanding the molecular features required for biological activity and for the rational design of more potent and selective compounds. A study on a series of 39 synthetic analogues of dehydrodieugenol (B1670544) B, a structurally related neolignan, against Leishmania (L.) infantum provides valuable insights into the SAR of this class of compounds. nih.gov The study explored modifications at three key positions: the phenolic group of the A-ring (S1), the allyl side chains (S2-A and B), and the methoxy (B1213986) groups (S3-A or B). nih.gov

The key findings from this SAR study can be summarized as follows:

Modification of the Phenolic Group (S1): The presence and nature of the substituent on the phenolic hydroxyl group of the A-ring significantly influence the antileishmanial activity.

Modification of the Allyl Side Chains (S2): Alterations to the allyl side chains, including saturation, substitution, or removal, have a profound impact on biological activity. Substitution with polar groups like morpholine (B109124) or piperidine at the S2-B position tended to result in higher antileishmanial activity. nih.gov

Modification of the Methoxy Groups (S3): The methoxy groups also play a role in the observed activity. The study revealed that the methoxy group at the S3-A position is crucial for maintaining anti-parasitic activity, while the methoxy group at the S3-B position is more expendable. nih.gov

These findings suggest that the presence of polar functionalities is important for improving the biological activity of this class of compounds. nih.gov The general principles of SAR indicate that the hydroxyl and methoxy groups are key features that can influence activity through hydrogen bonding and hydrophobic interactions with biological targets. drugdesign.orgmdpi.com For example, replacing a phenolic hydroxyl group with a methoxy group can lead to a drop in biological activity, suggesting the hydroxyl group may act as a hydrogen bond donor in the receptor binding site. drugdesign.org

Below is a data table summarizing the structure-activity relationships of selected dehydrodieugenol B analogues from the study.

| Compound | Modification at S1 (A-ring phenol) | Modification at S2-A (Allyl side chain) | Modification at S2-B (Allyl side chain) | Modification at S3-A (Methoxy group) | Modification at S3-B (Methoxy group) | Anti-Leishmania (L.) infantum Activity (IC₅₀ in µM) |

| 24 | OH | Allyl | Morpholine substitution | OMe | OMe | 3.7 |

| 25 | OH | Allyl | Piperidine substitution | OMe | OMe | 9.7 |

| 33 | OH | Allyl | Allyl | OMe | H | Active |

| 34 | OH | Allyl | Allyl | OMe | H | Active |

| 35 | OH | Allyl | Allyl | H | OMe | Inactive |

Table 1: Structure-Activity Relationship of Dehydrodieugenol B Analogues nih.gov

Mechanistic Investigations of Biological Activities of + Dehydrodiconiferyl Alcohol and Its Derivatives

Anti-inflammatory Mechanisms

(+)-Dehydrodiconiferyl alcohol and its related derivatives have been the subject of research to elucidate their anti-inflammatory properties. Investigations have revealed that its mode of action involves the modulation of key signaling pathways and the suppression of pro-inflammatory molecules.

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in regulating cellular processes such as inflammation and stress responses nih.govnih.gov. Research into dehydrodiconiferyl alcohol derivatives has shown a specific modulatory effect on this pathway, particularly on c-Jun N-terminal kinase (JNK).

In a study involving (7R,8S)-Dehydrodiconiferyl alcohol (DDA), a lignan (B3055560) isolated from Clematis armandii, the compound was found to attenuate the lipopolysaccharide (LPS)-induced phosphorylation of JNK in a time- and concentration-dependent manner in BV2 microglia researchgate.net. However, this study noted that DDA did not affect the phosphorylation of p38 or extracellular signal-regulated kinase 1/2 (ERK1/2) researchgate.net. Similarly, (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA), another derivative, was reported to suppress the phosphorylation of JNK1/2 in LPS-stimulated macrophages, further pointing to JNK as a key target nih.gov. The activation of JNK is known to contribute to pro-inflammatory processes, and its inhibition is a significant mechanism for anti-inflammatory activity mdpi.com.

Interestingly, a separate investigation into dehydrodiconiferyl alcohol (DHCA) found that its ability to induce heme oxygenase-1 (HO-1) expression was not diminished by MAPK inhibitors, suggesting that its antioxidant effects via the AMPK-Nrf2 pathway operate independently of MAPK signaling nih.gov.

Table 1: Effect of Dehydrodiconiferyl Alcohol Derivatives on MAPK Phosphorylation

| Compound | Target | Effect | Cell Model |

|---|---|---|---|

| (7R,8S)-Dehydrodiconiferyl alcohol (DDA) | JNK | Attenuated LPS-induced phosphorylation researchgate.net | BV2 microglia |

| (7R,8S)-Dehydrodiconiferyl alcohol (DDA) | p38 | No effect on phosphorylation researchgate.net | BV2 microglia |

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response, promoting the expression of numerous pro-inflammatory genes semanticscholar.org. The inhibition of NF-κB is a critical target for anti-inflammatory agents.

Studies have demonstrated that dehydrodiconiferyl alcohol derivatives effectively suppress NF-κB activation. Specifically, (7R,8S)-Dehydrodiconiferyl alcohol (DDA) was shown to significantly inhibit LPS-mediated NF-κB activation in BV2 microglia researchgate.net. This inhibition was achieved by preventing the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit researchgate.net. Likewise, (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA) was also found to inhibit NF-κB activation in macrophages stimulated with LPS nih.govresearchgate.net. By blocking the translocation of NF-κB to the nucleus, these compounds prevent it from binding to DNA and initiating the transcription of genes for inflammatory mediators semanticscholar.org.

The anti-inflammatory effects of this compound are manifested by a reduction in the production of key inflammatory molecules. Research on its derivatives has consistently shown potent inhibitory effects on a range of these mediators.

In studies on BV2 microglia, (7R,8S)-Dehydrodiconiferyl alcohol (DDA) markedly suppressed the LPS-induced production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) researchgate.net. Furthermore, DDA treatment led to a concentration-dependent decrease in the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) researchgate.net.

These findings are corroborated by research on other derivatives. (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA) also inhibited the expression of COX-2 and iNOS and the release of NO in LPS-stimulated macrophages nih.gov. Another related compound, (7R,8S)-Dehydrodiconiferyl Alcohol-9′γ-Methyl Ether, was identified as a potential suppressor of LPS-induced COX-2 expression biomedpharmajournal.org. The induction of heme oxygenase-1 by dehydrodiconiferyl alcohol (DHCA) has also been linked to the suppression of LPS-stimulated NO production nih.gov.

Table 2: Effect of Dehydrodiconiferyl Alcohol Derivatives on Pro-inflammatory Mediators

| Compound | Mediator | Effect | Cell Model |

|---|---|---|---|

| (7R,8S)-Dehydrodiconiferyl alcohol (DDA) | Nitric Oxide (NO) | Suppressed production researchgate.net | BV2 microglia |

| iNOS | Suppressed expression researchgate.net | BV2 microglia | |

| COX-2 | Suppressed expression researchgate.net | BV2 microglia | |

| TNF-α | Decreased release researchgate.net | BV2 microglia | |

| IL-6 | Decreased release researchgate.net | BV2 microglia | |

| IL-1β | Decreased release researchgate.net | BV2 microglia | |

| (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA) | Nitric Oxide (NO) | Inhibited release nih.gov | Macrophages |

| iNOS | Inhibited expression nih.gov | Macrophages | |

| COX-2 | Inhibited expression nih.gov | Macrophages |

Antioxidant Mechanisms

In addition to its anti-inflammatory actions, this compound exhibits significant antioxidant activity, which contributes to its protective effects against cellular stress.

This compound is recognized as a natural product with a role as an antioxidant nih.gov. Antioxidants function by scavenging free radicals, which are highly reactive molecules that can damage cells, DNA, and proteins ui.ac.idresearchgate.net. The chemical structure of this compound, which includes multiple hydroxyl groups on its phenolic rings, provides it with the ability to donate electrons or hydrogen atoms to neutralize free radicals, thus reducing their reactivity and preventing oxidative damage mdpi.com. This direct free-radical scavenging is a fundamental aspect of its antioxidant properties mdpi.com.

Beyond direct scavenging, dehydrodiconiferyl alcohol activates sophisticated cellular antioxidant defense systems. A key mechanism is the upregulation of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme nih.govfrontiersin.org.

Research has shown that dehydrodiconiferyl alcohol (DHCA) increases the protein and mRNA levels of HO-1 in mouse macrophage cells nih.gov. This induction is mediated through the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway nih.govnih.govfrontiersin.org. DHCA was found to enhance the nuclear translocation of Nrf2, a master regulator of the antioxidant response, and its binding to the antioxidant response element (ARE) in the HO-1 promoter region nih.govfrontiersin.org.

The crucial role of this pathway was confirmed when the effects of DHCA on HO-1 and Nrf2 were diminished by an AMPK inhibitor nih.govnih.gov. This indicates that DHCA activates AMPK, which in turn promotes the Nrf2-mediated transcription of HO-1, leading to enhanced cellular antioxidant capacity nih.govresearchgate.net. The upregulation of HO-1 by this mechanism contributes to the compound's ability to reduce oxidative stress nih.gov.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | (+)-DCA |

| (7R,8S)-Dehydrodiconiferyl alcohol | DDA |

| (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol | ADDA |

| Dehydrodiconiferyl alcohol | DHCA |

| (7R,8S)-Dehydrodiconiferyl Alcohol-9′γ-Methyl Ether | BC-2 |

| Tumor necrosis factor-alpha | TNF-α |

| Interleukin-6 | IL-6 |

| Interleukin-1beta | IL-1β |

| Inducible nitric oxide synthase | iNOS |

| Cyclooxygenase-2 | COX-2 |

| Reactive oxygen species | ROS |

| Mitogen-activated protein kinase | MAPK |

| c-Jun N-terminal kinase | JNK |

| Nuclear Factor-kappa B | NF-κB |

| Heme Oxygenase-1 | HO-1 |

| AMP-activated protein kinase | AMPK |

| Nuclear factor erythroid 2-related factor 2 | Nrf2 |

Anti-adipogenic and Anti-lipogenic Mechanisms

This compound (DHCA), a lignan isolated from Cucurbita moschata, demonstrates significant anti-adipogenic and anti-lipogenic properties. nih.govmedchemexpress.com Its mechanisms of action involve interference with the early stages of adipocyte differentiation and the regulation of key genes involved in fat storage.

Inhibition of Mitotic Clonal Expansion in Preadipocytes

A critical early event in adipogenesis, the differentiation of preadipocytes into mature adipocytes, is mitotic clonal expansion (MCE). DHCA has been shown to suppress this crucial step. nih.govresearchgate.net This inhibitory action is likely achieved by suppressing the DNA binding activity of CCAAT/enhancer-binding protein β (C/EBPβ), a key transcription factor in the initiation of adipogenesis. nih.gov

Furthermore, DHCA treatment leads to a reduction in the production levels of essential cell cycle proteins, specifically cyclin A and cyclin-dependent kinase 2 (Cdk2). nih.govresearchgate.net The downregulation of these proteins corresponds with a decrease in DNA synthesis and subsequent cell division, effectively halting the clonal expansion of preadipocytes. nih.gov

Table 1: Effect of this compound on Key Regulators of Mitotic Clonal Expansion

| Protein/Transcription Factor | Effect of DHCA | Associated Cellular Process |

|---|---|---|

| C/EBPβ (DNA binding) | Suppressed | Initiation of Adipogenesis |

| Cyclin A | Lowered Production | Cell Cycle Progression |

Regulation of Adipocyte-Specific Gene Expression (e.g., Pparg, Cebpa, Srebp1c)

DHCA significantly reduces the expression of several master regulatory genes that are hallmarks of adipocyte differentiation and lipogenesis, without impacting cell viability. nih.govnih.gov In 3T3-L1 cells, a widely used preadipocyte cell line, DHCA treatment markedly downregulates the expression of key adipogenic transcription factors. researchgate.net

The primary targets include Peroxisome Proliferator-Activated Receptor γ (Pparg) and CCAAT/enhancer-binding protein α (Cebpa). nih.govnih.gov These two proteins work in concert to orchestrate the expression of genes necessary for the mature adipocyte phenotype.

Additionally, DHCA directly inhibits the expression of Sterol Response Element-Binding Protein-1c (Srebp1c), a crucial regulator of lipogenesis. nih.govresearchgate.net This leads to the subsequent downregulation of its target genes, such as fatty acid-binding protein 4 (Fabp4) and stearoyl-coenzyme A desaturase-1 (Scd), ultimately resulting in decreased lipid accumulation. nih.govnih.gov These effects have been observed in both 3T3-L1 cells and primary mouse embryonic fibroblasts. nih.gov

Table 2: Regulation of Adipocyte-Specific Genes by this compound

| Gene | Gene Product Function | Effect of DHCA |

|---|---|---|

| Pparg | Master regulator of adipogenesis | Significantly Reduced Expression |

| Cebpa | Key adipogenic transcription factor | Significantly Reduced Expression |

| Srebp1c | Master regulator of lipogenesis | Inhibited Expression |

| Fabp4 | Fatty acid transport | Reduced Expression |

Modulation of Bone Homeostasis

This compound has been identified as a modulator of bone homeostasis, influencing both bone resorption and bone formation processes. Its effects are largely attributed to its function as a phytoestrogen, mimicking the activities of estrogen on bone cells. nih.govnih.gov

Inhibition of Osteoclast Differentiation

Estrogen deficiency is a primary contributor to bone loss, as it leads to increased differentiation of bone-resorbing osteoclasts induced by the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL). nih.govacs.org DHCA has been shown to effectively inhibit this RANKL-induced osteoclast differentiation in RAW264.7 cells. nih.gov

The mechanism involves the downregulation of six critical osteoclastogenic genes that are typically induced by RANKL. nih.govacs.org Furthermore, DHCA suppresses the NF-κB and p38 MAPK signaling pathways, which are crucial for osteoclastogenesis. nih.gov This suppression is achieved through the activation of AMP-activated protein kinase (AMPK). acs.org

Promotion of BMP-2-Induced Osteoblastogenesis

In addition to inhibiting bone resorption, DHCA actively promotes bone formation. It enhances the differentiation of osteoblasts, the cells responsible for synthesizing bone matrix, when induced by Bone Morphogenetic Protein-2 (BMP-2). nih.govepa.gov This was observed in studies using MC3T3-E1 pre-osteoblastic cells. nih.gov

Treatment with DHCA up-regulated the expression of key osteoblastogenic genes that are known targets of BMP-2 signaling, including alkaline phosphatase (ALP), osteocalcin, and osteoprotegerin (OPG). nih.govepa.gov

Estrogen Receptor Agonism (ERα, ERβ) and Associated Signaling (AMPK, Smad1/5/9, RUNX2)

The effects of DHCA on both osteoclasts and osteoblasts are rooted in its activity as an estrogen receptor (ER) agonist. medchemexpress.com Molecular docking simulations and estrogen receptor competition assays have confirmed that DHCA acts as an agonist on both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govacs.org

The inhibition of osteoclast differentiation by DHCA is mediated primarily through ERα. nih.govacs.org When cells were treated with a specific siRNA to silence ERα, the inhibitory effects of DHCA on RANKL-induced osteoclastogenesis were significantly reduced. nih.gov

In the context of osteoblastogenesis, DHCA's agonistic effects on both ERα and ERβ are crucial. nih.gov The promotion of BMP-2-induced differentiation was diminished when either ERα or ERβ was silenced. epa.gov DHCA treatment activates signaling pathways downstream of the estrogen receptors and BMP-2. It was shown to activate the production of the master osteogenic transcription factor RUNX2 by activating Smad1/5/9 (downstream effectors of BMP signaling) and AMPK. nih.govepa.gov

Table 3: Signaling Pathways Modulated by this compound in Bone Homeostasis

| Cell Type | Receptor/Pathway | Effect of DHCA | Downstream Effect |

|---|---|---|---|

| Preadipocytes | C/EBPβ | Suppression of DNA binding | Inhibition of Mitotic Clonal Expansion |

| Osteoclasts | ERα | Agonism | Inhibition of RANKL-induced differentiation |

| Osteoclasts | AMPK | Activation | Suppression of NF-κB and p38 MAPK |

| Osteoblasts | ERα, ERβ | Agonism | Promotion of BMP-2-induced differentiation |

| Osteoblasts | Smad1/5/9 | Activation | Increased RUNX2 production |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyclin A |

| Cyclin-dependent kinase 2 |

| Alkaline phosphatase |

| Osteocalcin |

Enzyme Inhibitory Mechanisms (e.g., Human Carbonic Anhydrase IX and XII)

Recent research has identified (-)-Dehydrodiconiferyl alcohol as a dual inhibitor of two tumor-associated human carbonic anhydrase (hCA) isoforms, hCA IX and hCA XII. These enzymes are crucial in the pH regulation of the tumor microenvironment; their activity helps maintain a low extracellular pH, which promotes tumor cell proliferation, invasion, and metastasis. Consequently, the inhibition of these enzymes is a significant area of investigation in the development of novel anticancer therapies.

Through a combination of virtual screening of a natural compound database and subsequent in vitro biological assays, (-)-Dehydrodiconiferyl alcohol was demonstrated to be an effective inhibitor of both hCA IX and hCA XII. The compound preferentially inhibits the hCA XII isoform, with inhibition constant (Kᵢ) values in the low micromolar range for both enzymes. This inhibitory action highlights the potential of this natural phenol to serve as a scaffold for developing new anticancer agents targeting the tumor microenvironment.

Table 1: In Vitro Inhibitory Activity of (-)-Dehydrodiconiferyl alcohol against hCA Isoforms

| Compound | hCA IX Kᵢ (µM) | hCA XII Kᵢ (µM) |

|---|---|---|

| (-)-Dehydrodiconiferyl alcohol | 6.8 | 4.8 |

Investigations into Anti-Helicobacter pylori Activity

This compound has been identified as a compound of interest for its potential antibacterial properties, specifically against Helicobacter pylori. This bacterium is a major cause of various gastric diseases, including chronic gastritis and peptic ulcers. The investigation into this activity has led to the development of a convenient laboratory synthesis for dehydrodiconiferyl alcohol, starting from the commercially available compound vanillin (B372448).

Reassessment of Plant Cell Division and Cytokinin-like Activities

Historical Claims and Initial Observations

Over three decades ago, the glucosylated form of dehydrodiconiferyl alcohol, dehydrodiconiferyl alcohol glucoside (DCG), was identified as a plant metabolite with significant biological activity. Seminal studies published in the late 1980s and early 1990s reported that DCG, isolated from crown gall tumors of Vinca rosea, could substitute for cytokinins, a class of essential plant hormones that promote cell division (cytokinesis) osti.govmedchemexpress.com.

These initial observations showed that DCG could stimulate the formation of callus tissue in tobacco cell cultures, a classic bioassay for cytokinin activity osti.govmedchemexpress.com. These findings were significant because they suggested a link between the phenylpropanoid pathway—which produces lignin (B12514952) and other related compounds—and the fundamental process of cell cycle control in plants. For many years, these widely cited studies formed the basis for explaining the growth defects observed in various lignin-mutant plants, with the presumption that a reduced DCG abundance was a contributing factor consensus.app.

Contemporary Replications and Methodological Scrutiny

Despite the long-standing acceptance of DCG's role, the original claims were not independently scrutinized for over 30 years consensus.app. In 2023, a comprehensive reassessment was published that aimed to replicate the original experiments using modern analytical methods consensus.apppnas.org. This contemporary study synthesized DCG and repeated the activity assays as described in the historical publications.

The results of this re-investigation failed to replicate any of the originally reported cytokinin-like effects. Key findings from this methodological scrutiny include:

No Stimulation of Callus Formation: The study could not confirm the stimulation of tobacco callus formation by DCG, which was a cornerstone of the original claims consensus.apppnas.org.

Lack of Cellular Uptake: No evidence was found to suggest that DCG is taken up by plant cells. This could explain the absence of any observable biological activity in the experiments consensus.apppnas.org.

No Transcriptional Changes: In Arabidopsis seedlings, DCG did not trigger any changes in the expression of genes that are responsive to cytokinin or involved in cell division consensus.app.

Interestingly, the study also tested the aglycone form, this compound, directly. It was observed that plant cells readily take up this compound and convert it into DCG internally. However, even with this increased intracellular concentration of DCG, no cytokinin-substituting activity was observed consensus.apppnas.org.

Unresolved Questions Regarding Plant Growth Regulatory Roles

The stark contrast between the historical claims and the results of the contemporary reassessment has given rise to unresolved questions about the true role of this compound and its glucoside in plant growth regulation consensus.app. The 2023 study concluded that DCG does not possess the cytokinin-substituting activity that has been attributed to it for decades consensus.apppnas.org.

This discrepancy challenges the long-held hypothesis that growth defects in lignin mutants are linked to a deficiency in DCG. The scientific community is now faced with the need to re-evaluate the biological function of these compounds. The underlying molecular mechanism for the originally reported activity remains unresolved, and it is now questioned whether the initial observations may have been influenced by undetected factors. The controversy fed by the lack of independent follow-up studies for over three decades means that the bioactive properties and the importance of this compound as a plant growth regulator must be reconsidered entirely consensus.app.

Advanced Analytical and Methodological Approaches in + Dehydrodiconiferyl Alcohol Research

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in determining the molecular structure of (+)-dehydrodiconiferyl alcohol. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic connectivity, mass, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the carbon-hydrogen framework. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the types and numbers of protons and carbons in the molecule.

Two-dimensional (2D) NMR experiments, like Heteronuclear Single Quantum Coherence (HSQC), are crucial for establishing correlations between directly bonded protons and carbons. This helps in the definitive assignment of signals in the ¹H and ¹³C NMR spectra, confirming the connectivity within the molecule.

Below is a table summarizing typical NMR data for dehydrodiconiferyl alcohol derivatives, which are structurally similar and provide a reference for the expected chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Values for Dehydrodiconiferyl Alcohol Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 4.58 (d, J = 6.6 Hz) | 85.71 |

| 3 | 4.53 (d, J = 6.8 Hz) | 85.47 |

| 4 | 6.11 (d, J = 6.6 Hz) | 95.09 |

| 7 | 3.78 (m) | 66.39 |

| 8 | 3.25 (m) | 65.45 |

| 9 | 1.29 (s) | 30.22 |

| 10 | 3.25 (m) | 70.31 |

| Aromatic H | 7.44 – 7.24 (m) | - |

| Aromatic C | 128.83 - 135.69 | - |

| OCH₃ | 3.95 (s) | 55.5 |

Note: The data presented is a compilation from various sources and may vary depending on the solvent and specific derivative.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. Soft ionization techniques like Electrospray Ionization (ESI) are commonly employed because they can ionize thermally labile molecules like this compound without causing significant fragmentation. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule. rsc.org This is crucial for confirming the identity of the compound. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information by analyzing the resulting fragment ions. nih.govmzcloud.org The fragmentation patterns can help to elucidate the connectivity of the different structural motifs within the molecule. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Dehydrodiconiferyl Alcohol

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 358.1416 | 358.14163842 |

| [M+Na]⁺ | - | - |

Data from PubChem CID 5372367. The exact mass may vary slightly between different instruments and experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The presence of aromatic rings and other conjugated systems in the molecule leads to absorption of UV-Vis light at specific wavelengths. utoronto.ca The UV-Vis spectrum can provide information about the extent of conjugation and the presence of chromophores. utoronto.ca While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a simple and rapid technique that can be used for quantitative analysis and for monitoring reactions involving this compound. The absorption maxima (λmax) are characteristic of the compound's electronic structure. utoronto.ca

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from natural sources or synthetic mixtures. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. miamioh.edu

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of this compound. Due to the chiral nature of the molecule, Chiral HPLC is specifically required to separate the (+) and (-) enantiomers. tandfonline.com

The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govphenomenex.com A common setup for the chiral resolution of dehydrodiconiferyl alcohol involves a Chiralcel OF column with a mobile phase consisting of a mixture of n-hexane and 2-propanol. tandfonline.com The separation can be monitored using a UV detector, typically at 280 nm. tandfonline.com This method allows for the determination of the enantiomeric excess (% ee) of a sample and for the preparative separation of the individual enantiomers. tandfonline.com

Table 3: Example of Chiral HPLC Method for Dehydrodiconiferyl Alcohol Separation

| Parameter | Condition |

|---|---|

| Column | Chiralcel OF (4.6 mm i.d. x 250 mm) |

| Mobile Phase | 50% n-hexane / 50% 2-propanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

This is an example method; optimal conditions may vary. tandfonline.com

Flash chromatography is a purification technique that uses air pressure to force the solvent through a column of stationary phase, typically silica (B1680970) gel. orgsyn.org It is a faster and more efficient method than traditional gravity column chromatography. TLC is often used to develop the optimal solvent system for a flash chromatography separation. youtube.com The goal is to find a solvent system that provides a good separation of the desired compound from impurities, with a retention factor (Rf) typically between 0.2 and 0.4 on the TLC plate. orgsyn.org

Molecular and Cellular Biological Techniques

The investigation of this compound's biological effects at the molecular and cellular level relies on a suite of sophisticated techniques. These methods are instrumental in elucidating the compound's mechanisms of action, its influence on cellular signaling pathways, and its interactions with specific molecular targets.

Gene Expression Analysis (RT-PCR, Western Blot)

Understanding how this compound modulates cellular function often begins with an analysis of gene expression. Two of the most common and powerful techniques employed for this purpose are Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Western Blotting.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is utilized to detect and quantify changes in messenger RNA (mRNA) levels of specific genes in response to treatment with this compound. This technique allows researchers to determine whether the compound upregulates or downregulates the transcription of genes involved in various cellular processes. For instance, studies might investigate the expression of genes related to inflammation, oxidative stress, or cell cycle regulation. The process involves the conversion of mRNA into complementary DNA (cDNA), which is then amplified. Quantitative RT-PCR (qPCR) further allows for the precise measurement of the amount of a specific mRNA, providing data on the magnitude of the gene expression change.

Western Blotting complements gene expression analysis at the protein level. This technique is used to detect and quantify specific proteins in a sample. After treating cells with this compound, researchers can prepare cell lysates and use Western blotting to measure the levels of key proteins. This is crucial for confirming that changes in mRNA levels observed with RT-PCR translate to corresponding changes in protein expression. For example, if RT-PCR shows an increase in the mRNA of an antioxidant enzyme, a Western blot can confirm that the amount of that enzyme's protein is also elevated. Long-term alcohol use has been shown to cause widespread changes in gene expression in the human brain, and techniques like Western blotting are critical to understanding these alterations at the protein level nih.gov.

A hypothetical study investigating the effect of this compound on the expression of an antioxidant enzyme, such as Heme Oxygenase-1 (HO-1), in response to an oxidative challenge might yield the following results:

| Treatment Group | Relative HO-1 mRNA Expression (Fold Change) | Relative HO-1 Protein Level (Fold Change) |

| Control | 1.0 | 1.0 |

| Oxidative Stressor | 1.2 | 1.3 |

| This compound | 1.5 | 1.6 |

| Oxidative Stressor + this compound | 3.5 | 3.8 |

Reporter Gene Assays and Transient Transfections

To investigate the direct effects of this compound on specific signaling pathways and transcription factor activity, researchers often employ reporter gene assays coupled with transient transfections.

Transient transfection is a technique used to introduce foreign nucleic acids into eukaryotic cells for a limited period. thermofisher.comcreative-biogene.comnih.gov This method is ideal for studying the short-term effects of a compound on gene regulation. creative-biogene.com In the context of this compound research, cells can be transiently transfected with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific promoter or response element.

Reporter gene assays then measure the activity of the reporter gene, which serves as a proxy for the activity of the transcription factor that binds to the promoter or response element. For example, to determine if this compound activates the Nrf2 antioxidant response pathway, cells could be transfected with a plasmid containing a luciferase gene under the control of a promoter with multiple antioxidant response elements (AREs). An increase in luciferase activity upon treatment with the compound would suggest activation of the Nrf2 pathway. This approach allows for the functional analysis of plasma-membrane receptors and the subsequent activation of cytosolic or nuclear signaling targets. springernature.com

A representative dataset from a reporter gene assay investigating the activation of a specific signaling pathway by this compound could be presented as follows:

| Treatment | Reporter Gene Activity (Relative Light Units) |

| Vehicle Control | 100 |

| Positive Control (Known Activator) | 850 |

| This compound (1 µM) | 250 |

| This compound (5 µM) | 600 |

| This compound (10 µM) | 820 |

Application of Various Cell Culture Models for Mechanistic Studies

In vitro cell culture models are indispensable tools for dissecting the cellular and molecular mechanisms of action of this compound. These models provide a controlled environment to study the compound's effects on specific cell types and biological processes.

A variety of cell lines can be employed depending on the research question. For instance, to study its neuroprotective effects, neuronal cell lines would be appropriate. For investigating its anti-inflammatory properties, immune cells like macrophages could be used. The biosynthesis of dehydrodiconiferyl alcohol glucosides has been studied in tobacco (Nicotiana tabacum) pith and callus cells in culture. nih.gov Additionally, research has been conducted on the production of dehydrodiconiferyl alcohol-4-β-D-glucoside in free and immobilized Linum usitatissimum (flax) cell cultures. researchgate.net

These cell culture systems allow for a range of mechanistic studies, including:

Cytotoxicity assays: to determine the concentration range at which the compound is safe for cells.

Cell proliferation and viability assays: to assess the compound's impact on cell growth.

Apoptosis and cell cycle analysis: to understand its effects on programmed cell death and cell division.

Measurement of intracellular signaling molecules: such as reactive oxygen species (ROS), calcium, and cyclic AMP.

The choice of cell model is critical for the relevance of the findings. For example, primary cell cultures, although more challenging to maintain, can provide results that are more physiologically relevant than those obtained from immortalized cell lines.

Enzyme Activity Assays and Kinetic Studies

To determine if this compound directly interacts with and modulates the activity of specific enzymes, researchers perform enzyme activity assays and kinetic studies. These assays are crucial for identifying direct molecular targets of the compound.

Enzyme activity assays measure the rate at which an enzyme converts its substrate into a product. Spectrophotometric assays are commonly used to quantify the enzymatic activity of enzymes like alcohol dehydrogenases by detecting the change in absorbance of a cofactor such as NAD+ to NADH at 340 nm. creative-enzymes.com By including this compound in the reaction mixture, it is possible to determine if the compound inhibits or enhances the enzyme's activity.

Kinetic studies provide more detailed information about the mechanism of enzyme modulation. By measuring the reaction rate at different substrate concentrations in the presence and absence of this compound, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). libretexts.org This information can reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing insights into its binding site on the enzyme. Kinetic studies of yeast alcohol dehydrogenase have shown that the transformation of the ternary complexes is the rate-limiting step of the reaction. nih.gov

A hypothetical dataset from a kinetic study of an enzyme in the presence of this compound might look like this:

| Substrate Concentration (mM) | Reaction Rate (No Inhibitor) (µM/min) | Reaction Rate (+ Inhibitor) (µM/min) |

| 0.1 | 5.0 | 2.5 |

| 0.2 | 8.3 | 4.2 |

| 0.5 | 12.5 | 6.3 |

| 1.0 | 16.7 | 8.4 |

| 2.0 | 20.0 | 10.0 |

Computational and In Silico Methods

In recent years, computational and in silico methods have become increasingly important in drug discovery and natural product research. These approaches complement experimental techniques by providing predictive insights into the molecular interactions and potential biological targets of compounds like this compound.

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. als-journal.com In the context of this compound research, this method can be used to predict how the compound binds to the active site of a known or putative protein target. This can provide insights into the binding affinity and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For reliable results, this method requires a high-resolution 3D structure of the target protein. pensoft.net

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov When a specific biological target for this compound is not known, virtual screening can be employed to screen the compound against a large database of protein structures. This can help to identify potential new targets for the compound, which can then be validated experimentally. Structure-based virtual screening is a commonly used method for identifying potential compounds that preferentially bind to a drug target. nih.gov This approach can significantly accelerate the process of target identification and drug discovery. nih.gov

A typical workflow for in silico target identification of this compound might involve:

Building a 3D model of this compound.

Selecting a library of potential protein targets.

Performing molecular docking of the compound into the binding sites of all target proteins.

Ranking the targets based on their predicted binding affinities (docking scores).

Analyzing the binding poses to identify key interactions.

Prioritizing the most promising targets for experimental validation.

The results of a virtual screening study could be summarized in a table like the following:

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein A | -9.5 | Tyr123, Phe234, Arg345 |

| Protein B | -8.7 | Asp150, Leu200, Trp250 |

| Protein C | -8.2 | Ser100, His110, Gln120 |

| Protein D | -7.9 | Val50, Ile60, Ala70 |

Chemical Shift Simulations and Conformational Analysis

The precise structural elucidation of complex organic molecules like this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental NMR provides invaluable data, computational methods for simulating chemical shifts offer a powerful complementary tool for validating structures and understanding conformational dynamics. These simulations, often based on Density Functional Theory (DFT), predict the NMR chemical shifts of a molecule's various nuclei (e.g., ¹H and ¹³C) by calculating the magnetic shielding around them.

The accuracy of these predictions is intrinsically linked to the quality of the input molecular geometry. Therefore, a thorough conformational analysis is a critical prerequisite for reliable chemical shift simulation. For this compound, which possesses two chiral centers (C2 and C3) and several rotatable bonds, multiple low-energy conformations can exist in solution. The relative orientation of the dihydrobenzofuran ring system and the propenol side chain significantly influences the local electronic environments of the nuclei, and consequently, their chemical shifts.

Conformational Search: Identifying all possible stable conformers of the molecule using molecular mechanics or other rapid search algorithms.

Geometry Optimization: Optimizing the geometry of each identified conformer at a higher level of theory (e.g., DFT) to find the local energy minima.

Energy Calculation: Calculating the relative energies of each optimized conformer to determine their population according to the Boltzmann distribution.

Chemical Shift Calculation: Computing the NMR chemical shifts for each significant conformer. The final predicted spectrum is a population-weighted average of the shifts for all contributing conformers.